molecular formula C14H8Cl4O2 B11982359 2,4,6-Trichlorobenzyl 4-chlorobenzoate CAS No. 302913-99-1

2,4,6-Trichlorobenzyl 4-chlorobenzoate

Cat. No.: B11982359
CAS No.: 302913-99-1
M. Wt: 350.0 g/mol
InChI Key: RHRILAPYJIHJHJ-UHFFFAOYSA-N
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Description

2,4,6-Trichlorobenzyl 4-chlorobenzoate is an organic compound with the molecular formula C14H8Cl4O2 and a molecular weight of 350.031 g/mol . This compound is characterized by the presence of multiple chlorine atoms attached to a benzyl and benzoate group, making it a chlorinated aromatic ester. It is used in various chemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichlorobenzyl 4-chlorobenzoate typically involves the esterification of 2,4,6-trichlorobenzyl alcohol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichlorobenzyl 4-chlorobenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Trichlorobenzyl 4-chlorobenzoate is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-Trichlorobenzyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the chlorinated aromatic structure plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trichlorobenzyl 4-chlorobenzoate is unique due to the presence of multiple chlorine atoms, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

302913-99-1

Molecular Formula

C14H8Cl4O2

Molecular Weight

350.0 g/mol

IUPAC Name

(2,4,6-trichlorophenyl)methyl 4-chlorobenzoate

InChI

InChI=1S/C14H8Cl4O2/c15-9-3-1-8(2-4-9)14(19)20-7-11-12(17)5-10(16)6-13(11)18/h1-6H,7H2

InChI Key

RHRILAPYJIHJHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC2=C(C=C(C=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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